molecular formula C16H15N3O5 B387563 2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE

2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE

Cat. No.: B387563
M. Wt: 329.31g/mol
InChI Key: SCSJJQAROWFSIW-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE is an organic compound with a complex structure that includes methoxy, nitrophenyl, and hydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE typically involves the reaction of 2-methoxy-4-formylphenyl acetate with 4-nitrophenylhydrazine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins and enzymes, leading to the modulation of their activity. Additionally, the hydrazinylidene group can form covalent bonds with nucleophilic sites on biomolecules, resulting in changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE is unique due to the presence of both methoxy and hydrazinylidene groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C16H15N3O5/c1-11(20)24-15-8-3-12(9-16(15)23-2)10-17-18-13-4-6-14(7-5-13)19(21)22/h3-10,18H,1-2H3/b17-10+

InChI Key

SCSJJQAROWFSIW-LICLKQGHSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])OC

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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